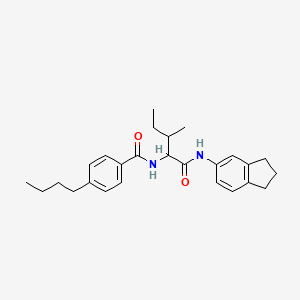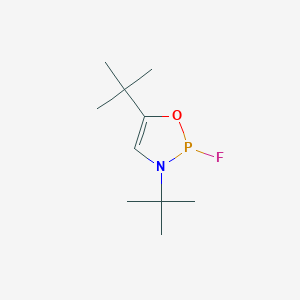
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an amine and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-chloro-2,3-dihydro-: Similar structure but with a chlorine atom instead of fluorine.
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-methyl-2,3-dihydro-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
特性
CAS番号 |
210489-39-7 |
|---|---|
分子式 |
C10H19FNOP |
分子量 |
219.24 g/mol |
IUPAC名 |
3,5-ditert-butyl-2-fluoro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C10H19FNOP/c1-9(2,3)8-7-12(10(4,5)6)14(11)13-8/h7H,1-6H3 |
InChIキー |
MUDBDAIATVLHGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN(P(O1)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
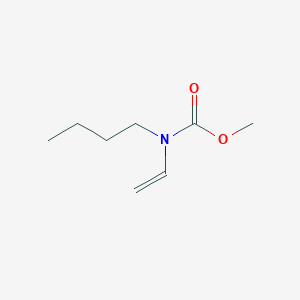
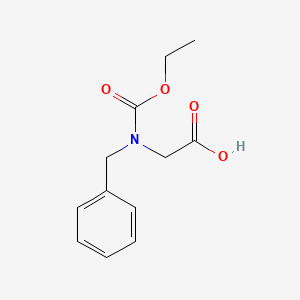

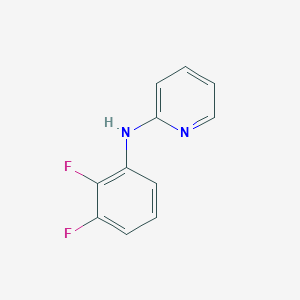
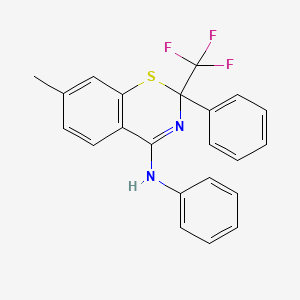
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
